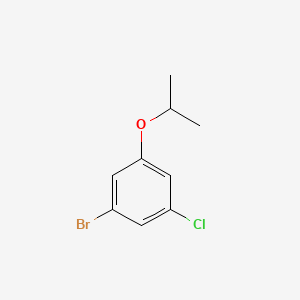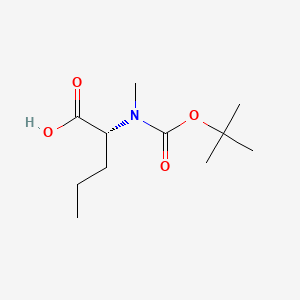
Boc-N-Methyl-D-Norvalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Boc-N-methyl-D-norvaline is widely used in scientific research due to its unique properties:
Peptide Synthesis:
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is employed in studies involving protein structure and function, as well as enzyme-substrate interactions.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Mode of Action
The Boc protecting group, which is part of the Boc-N-methyl-D-norvaline molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Biochemical Pathways
The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
Pharmacokinetics
The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .
Result of Action
The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .
Action Environment
The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-methyl-D-norvaline typically involves the protection of the amino group of D-norvaline with the Boc group. This is achieved by reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: In industrial settings, the production of Boc-N-methyl-D-norvaline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-N-methyl-D-norvaline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Amidation: Carboxylic acids, acid chlorides, and catalysts like 2-chloropyridine and trifluoromethanesulfonyl anhydride.
Major Products:
Deprotection: Removal of the Boc group yields N-methyl-D-norvaline.
Amidation: Formation of amides with various carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Boc-N-methyl-L-norvaline: Similar in structure but with the L-isomer of norvaline.
Boc-N-methyl-D-leucine: Another Boc-protected amino acid with a different side chain.
Boc-N-methyl-D-valine: Similar Boc-protected amino acid with a different side chain.
Uniqueness: Boc-N-methyl-D-norvaline is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the amino acid side chain. This combination provides distinct properties that are valuable in peptide synthesis and other applications .
Eigenschaften
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXBPUTGXWAGA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
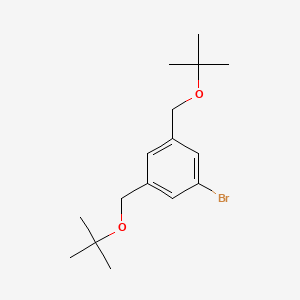
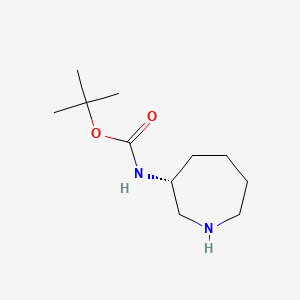
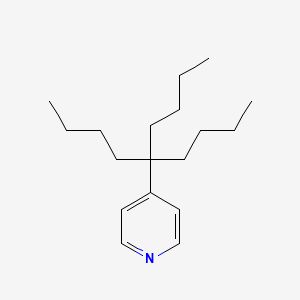
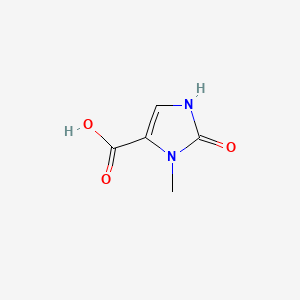
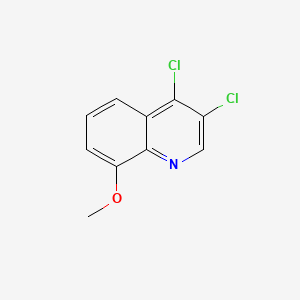
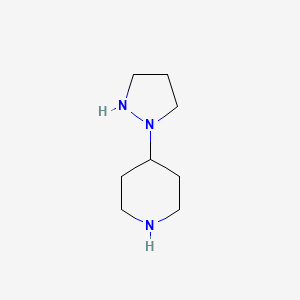
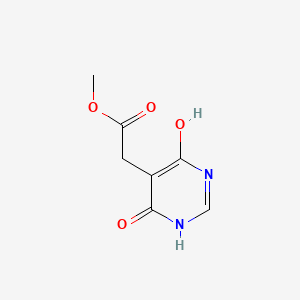
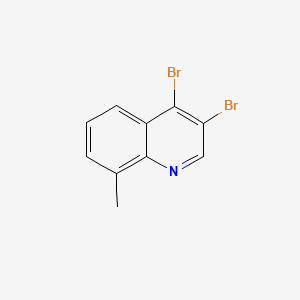
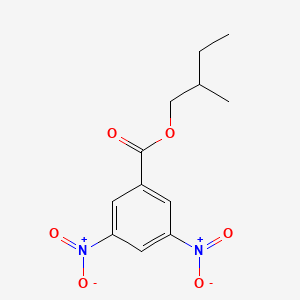
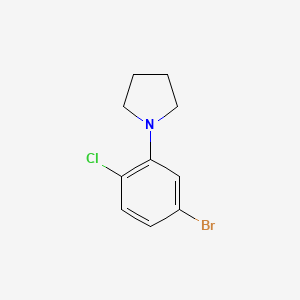
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)
